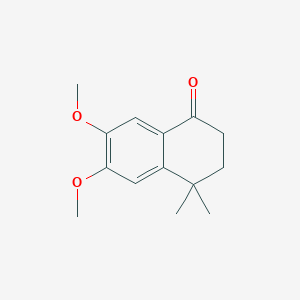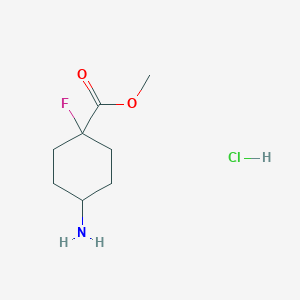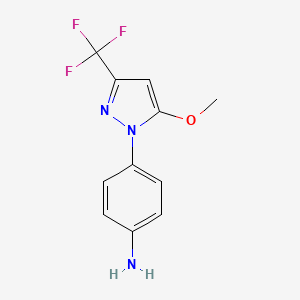
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and a trifluoromethyl group, attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxy and trifluoromethyl groups. One common method involves the reaction of 5-methoxy-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H10F3N3O |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
4-[5-methoxy-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H10F3N3O/c1-18-10-6-9(11(12,13)14)16-17(10)8-4-2-7(15)3-5-8/h2-6H,15H2,1H3 |
Clé InChI |
HCKIIZZPSIMTPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


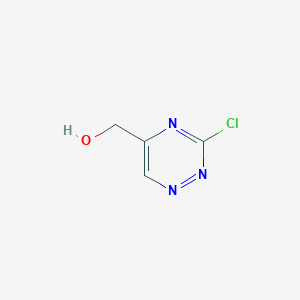

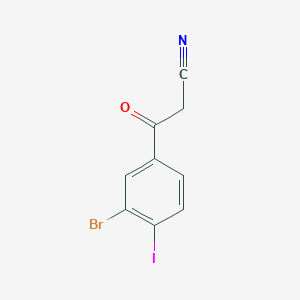
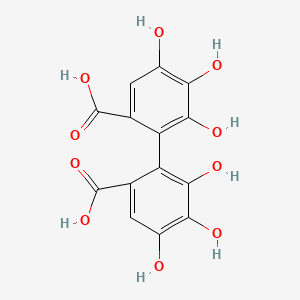
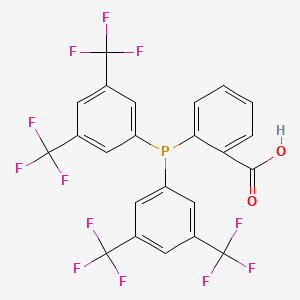
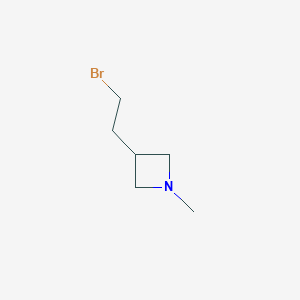
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

